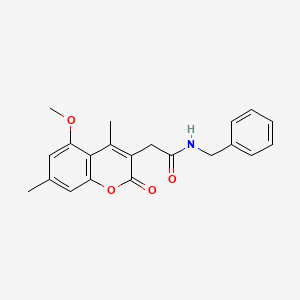

N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide

Description

Properties

Molecular Formula |

C21H21NO4 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C21H21NO4/c1-13-9-17(25-3)20-14(2)16(21(24)26-18(20)10-13)11-19(23)22-12-15-7-5-4-6-8-15/h4-10H,11-12H2,1-3H3,(H,22,23) |

InChI Key |

BLCBIUDLZVYGQP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CC=C3)C)C(=C1)OC |

Origin of Product |

United States |

Preparation Methods

Acyl Chloride Intermediate

Solid-Phase Synthesis

-

Immobilized benzylamine on resin allows stepwise coupling, though this method is less common for small-scale synthesis.

Analytical Characterization

Spectroscopic Data :

-

¹H-NMR (DMSO-d₆) :

-

IR (KBr) :

Thermal Stability :

Challenges and Optimization

-

By-Product Formation :

-

Solvent Selection :

Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The benzyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity

- Studies have indicated that compounds similar to N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide exhibit significant antimicrobial properties. The chromenone structure is known for its ability to inhibit bacterial growth and has been evaluated against various strains of bacteria and fungi.

Microorganism Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 32 µg/mL Escherichia coli 12 64 µg/mL Candida albicans 18 16 µg/mL -

Anticancer Activity

- Research has shown that this compound can induce apoptosis in cancer cell lines. The mechanism involves the inhibition of critical enzymes involved in cell proliferation and survival.

Cell Line EC50 (µM) Observations HeLa 10 Significant apoptosis induction MCF7 15 Moderate cytotoxicity observed A549 12 High cytotoxicity -

Antitubercular Activity

- Preliminary studies suggest that this compound may possess antitubercular properties. It has been evaluated for its efficacy against Mycobacterium tuberculosis with promising results.

Case Studies

-

Antimicrobial Efficacy Study :

- A study conducted on various derivatives of chromenones demonstrated that compounds with similar structures exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.

-

Cancer Cell Line Evaluation :

- In vitro studies on breast cancer (MCF7) and lung cancer (A549) cell lines revealed that modifications to the chromenone core significantly enhanced cytotoxic effects, suggesting structural optimization could lead to more effective anticancer agents.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways Involved: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

Structural Analogues with Coumarin Derivatives

(E)-N´-(2-Hydroxy-5-Nitrobenzylidene)-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)Acetohydrazide (2k)

- Structure : Contains a coumarin core (4-methyl, 2-oxo) linked to an acetohydrazide group and a nitrobenzylidene substituent.

- Properties : Melting point: 234–236°C; IR carbonyl stretch at 1664 cm⁻¹ (amide C=O) .

- Key Differences: The acetohydrazide group (vs.

(E)-2-(4-Methyl-2-Oxo-2H-Chromen-7-Yloxy)-N´-[(E)-3-Phenylallylidene]Acetohydrazide (2l)

- Structure : Similar coumarin core but with a phenylallylidene substituent.

- Synthesis : Prepared via condensation reactions in 1,4-dioxane with thioacetic acid and ZnCl₂ .

- Comparison : The absence of methoxy groups and the presence of allylidene may reduce electron-donating effects compared to the target compound.

Heterocyclic Acetamide Derivatives

Benznidazole (N-Benzyl-2-(2-Nitroimidazolyl)Acetamide)

- Structure : Nitroimidazole replaces the coumarin core.

- Activity : Antiparasitic (Chagas disease) but with severe side effects (e.g., neuropathy, agranulocytosis) .

- Comparison : The nitroimidazole group enhances redox activity, contributing to toxicity, whereas the coumarin in the target compound may offer better biocompatibility.

KX2-391 (N-Benzyl-2-(5-(4-(2-Morpholinoethoxy)Phenyl)Pyridin-2-Yl)Acetamide)

- Structure: Pyridine and morpholinoethoxy substituents.

- Activity : Src kinase inhibitor (GI₅₀: 1.34 µM in NIH3T3/c-Src527F cells) .

- Comparison : The coumarin in the target compound could modulate kinase inhibition differently due to its planar aromatic system and methoxy/methyl substituents.

Phenoxy and Sulfanyl Acetamide Derivatives

N-Benzyl-2-(2-Chloro-4-Methylphenoxy)Acetamide

- Structure: Phenoxy group replaces coumarin.

- Crystallography : Forms N–H···O hydrogen bonds in crystal packing .

- Comparison : The target compound lacks an N–H group (due to N-benzyl substitution), relying instead on van der Waals interactions and π-π stacking from the coumarin and benzyl groups.

N-Cyclohexyl-2-(2,3-Dichlorophenylsulfanyl)Acetamide

Biological Activity

N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a compound belonging to the coumarin family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C21H21NO4, with a molecular weight of 351.4 g/mol. The compound features a benzopyranone structure with methoxy and methyl substituents, which may enhance its biological activity.

Synthesis Method:

The synthesis typically involves the reaction of 5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-carboxylic acid with benzylamine under acidic or basic conditions, often utilizing coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) to facilitate amide bond formation.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. Studies have shown that certain coumarin derivatives can inhibit estrogen receptors, suggesting potential applications in hormone-related cancers. For instance, compounds similar to this structure have demonstrated cytotoxic effects on various cancer cell lines including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells .

Table 1: Anticancer Activity of Related Compounds

Antimicrobial Activity

N-benzyl derivatives have also been studied for their antimicrobial properties. They have shown efficacy against various Gram-positive bacteria, including multidrug-resistant strains of Staphylococcus aureus. In vitro studies indicate that these compounds can disrupt bacterial cell membranes and inhibit biofilm formation .

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound C | MRSA | 32 | |

| N-benzyl ... | Staphylococcus aureus | 16 | |

| Compound D | E. coli | >64 |

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with similar structures. Studies suggest that certain substituted N-benzyl acetamido compounds exhibit potent anticonvulsant properties in animal models, with ED50 values comparable to established medications like phenytoin .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Estrogen Receptors: Potential modulation of estrogen receptor activity may contribute to its anticancer effects.

- Enzymatic Interactions: The compound may inhibit specific enzymes involved in cancer progression or bacterial metabolism.

- Cell Membrane Disruption: Its lipophilic nature allows it to penetrate cell membranes effectively, leading to increased cytotoxicity against cancerous and bacterial cells.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of related compounds to determine their biological efficacy. For example, a study published in MDPI highlighted the anticancer activity of novel derivatives against A549 cells, demonstrating significant reductions in cell viability at specific concentrations . Another investigation emphasized the antimicrobial potential against resistant strains, showcasing the importance of structural modifications in enhancing activity .

Q & A

How can the synthesis of N-benzyl-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide be optimized for high yield and purity?

Level: Basic

Methodological Answer:

- Reaction Conditions: Control temperature (e.g., reflux in solvents like DMF or THF) and use catalysts such as triethylamine to facilitate coupling reactions. For example, chloroacetyl chloride can be reacted with intermediates under nitrogen atmosphere to minimize side reactions .

- Purification: Employ recrystallization from solvents like pet-ether or methanol to enhance purity .

- Analytical Monitoring: Use thin-layer chromatography (TLC) with ethyl acetate/hexane mobile phases to track reaction progress and confirm completion .

- Characterization: Validate purity via H/C NMR and high-resolution mass spectrometry (HRMS), comparing peaks to theoretical predictions .

What are the best practices for determining the crystal structure of this compound using X-ray diffraction?

Level: Basic

Methodological Answer:

- Data Collection: Use a Bruker AXS diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data up to θ ≈ 25° for completeness .

- Structure Solution: Apply direct methods via SHELXS or SHELXD for phase determination, followed by full-matrix least-squares refinement with SHELXL .

- Refinement: Anisotropic refinement for non-hydrogen atoms and isotropic treatment for hydrogens. Validate using WinGX for geometric analysis and ORTEP for visualization .

- Validation: Check R-factor convergence (target < 0.05) and confirm absence of outliers in residual electron density maps .

How can conflicting biological activity data across studies be systematically analyzed?

Level: Advanced

Methodological Answer:

- Experimental Variables: Compare assay conditions (e.g., cell lines, incubation times, and concentrations). For instance, Src kinase inhibition assays may vary due to ATP concentration differences .

- Data Normalization: Use positive controls (e.g., KX2-391 for Src inhibition) to standardize activity metrics .

- Statistical Analysis: Apply ANOVA to assess significance of IC₅₀ variations. Cross-validate with orthogonal assays (e.g., Western blotting for target engagement) .

What strategies are effective for elucidating the structure-activity relationship (SAR) of derivatives?

Level: Advanced

Methodological Answer:

- Substituent Variation: Modify the benzyl group (e.g., electron-withdrawing/-donating groups) and coumarin core (e.g., halogenation at C4/C7) to assess impact on bioactivity .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding modes in enzyme active sites .

How can discrepancies in molecular weight determination between MS and theoretical values be resolved?

Level: Advanced

Methodological Answer:

- Instrument Calibration: Use certified standards (e.g., sodium trifluoroacetate clusters) to calibrate HRMS instruments .

- Ionization Artifacts: Test ESI vs. MALDI ionization to minimize adduct formation. For example, ESI may produce [M+Na]⁺ peaks requiring mass adjustment .

- Sample Purity: Pre-purify via preparative HPLC (C18 column, acetonitrile/water gradient) to remove salts or impurities affecting MS accuracy .

What methodologies are recommended for analyzing metabolic stability in preclinical studies?

Level: Advanced

Methodological Answer:

- In Vitro Assays: Incubate with liver microsomes (human/rat) at 37°C, monitoring parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics .

- Metabolite Identification: Use UPLC-QTOF-MS with MSE data-independent acquisition to fragment and annotate metabolites .

- CYP Inhibition Screening: Test against CYP3A4/2D6 isozymes using fluorogenic substrates to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.